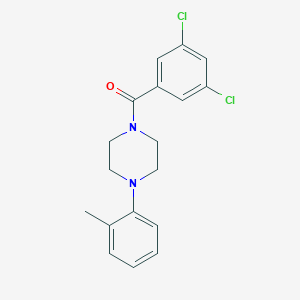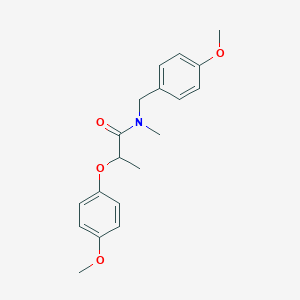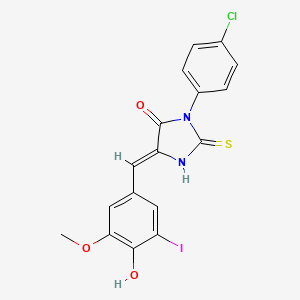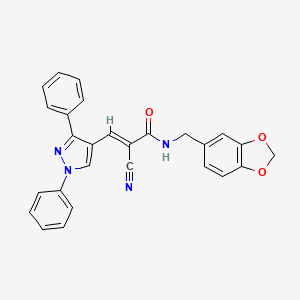![molecular formula C17H18F2N4O2S3 B4631796 methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate
Descripción general
Descripción
This compound belongs to a broader class of chemicals known for their complex structures and potential in various applications due to their unique molecular frameworks. The thiophene moiety, in particular, is a crucial component often explored for its electronic properties and its role in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives involves multi-step reactions, starting from basic thiophene carboxylates to more complex structures through halogenation, alkylation, and cyclization reactions. For example, the conversion of methyl 3-hydroxythiophene-2-carboxylate through straightforward halogenation and subsequent reactions leads to ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been studied extensively, revealing that these compounds often exhibit a thiophene ring substituted with various functional groups, which significantly affect their physical and chemical properties. For instance, the crystal structure analysis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).
Chemical Reactions and Properties
Thiophene derivatives engage in various chemical reactions, leading to diverse products depending on the reactants and conditions. For example, the interaction with orthoesters and primary amines or hydrazines yields thiophene-pyrimidinones, revealing insights into cyclization mechanisms and the reactivity of the ester and imidate groups (Hajjem et al., 2010).
Aplicaciones Científicas De Investigación
Photodynamic Therapy for Actinic Keratosis
Photodynamic therapy (PDT) using photosensitizers, such as methyl 5-aminolevulinate, is a treatment for actinic keratosis, a common premalignant tumor. This therapy involves the application of a photosensitizing agent, which is activated by light to produce a therapeutic effect. Studies have shown that PDT with methyl 5-aminolevulinate offers a similar response rate to cryotherapy but with superior cosmetic results and higher patient satisfaction (Szeimies et al., 2002).
Newborn Screening for Metabolic Disorders
Tandem mass spectrometry (MS/MS) has been utilized in newborn screening programs to detect markers for over 20 diseases in a single assay. This technique allows for the detection of amino acid disorders and fatty and organic acid disorders in dried blood spots from newborns. Through this approach, critical conditions can be identified early, enabling timely intervention and management (Zytkovicz et al., 2001).
Brain Tumor Imaging
Positron emission tomography (PET) using amino acid tracers, such as [11C]l-methionine, has been explored for delineating brain tumor extent. This imaging technique reflects amino acid transport and is more sensitive than magnetic resonance imaging for planning stereotactic biopsies. It helps in identifying solid tumor tissue and infiltrating tumor parts, thereby guiding treatment strategies (Kracht et al., 2004).
Propiedades
IUPAC Name |
methyl 2-[[(2,4-difluorophenyl)carbamothioylamino]carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2S3/c1-4-10-8(2)28-14(13(10)15(24)25-3)21-17(27)23-22-16(26)20-12-6-5-9(18)7-11(12)19/h5-7H,4H2,1-3H3,(H2,20,22,26)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHQFBQVJYQVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=S)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[({2-[(2,4-difluorophenyl)carbamothioyl]hydrazinyl}carbonothioyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631728.png)

![methyl 3-chloro-6-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4631735.png)

![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)
![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)